Superior Binding Affinity for Mammalian GABA-A Receptors vs. Picrotoxinin
TBPS exhibits approximately 68-fold higher affinity for the picrotoxinin/convulsant site of rat brain GABA-A receptors compared to picrotoxinin itself. Saturation binding experiments using [35S]TBPS in rat brain membranes yielded an apparent dissociation constant (Kd) of 25.1 ± 5.6 nM [1]. In contrast, picrotoxinin competitively inhibits [35S]TBPS binding with an IC50 of 1.7 µM (1,700 nM) [2]. This substantial difference in target engagement makes [35S]TBPS the preferred radioligand for high-sensitivity detection of the convulsant site.
| Evidence Dimension | Binding affinity (Kd or IC50) for GABA-A receptor convulsant site |
|---|---|
| Target Compound Data | Kd = 25.1 ± 5.6 nM (saturation binding, [35S]TBPS) |
| Comparator Or Baseline | Picrotoxinin: IC50 = 1,700 nM (1.7 µM) for inhibition of [35S]TBPS binding |
| Quantified Difference | TBPS affinity is approximately 68-fold higher |
| Conditions | Rat brain membrane preparations; saturation binding for TBPS Kd; competition binding for picrotoxinin IC50 |
Why This Matters
Higher affinity translates to improved assay signal-to-noise ratio and enables detection of lower receptor densities in native tissues.
- [1] Ramanjaneyulu R, et al. Binding characteristics and interactions of depressant drugs with [35S]t-butylbicyclophosphorothionate, a ligand that binds to the picrotoxinin site. J Neurochem. 1984;42(1):221-9. View Source
- [2] Calbiochem. Picrotoxin product information. IC50 for inhibition of 35S-TBPS binding = 1.7 µM. View Source
